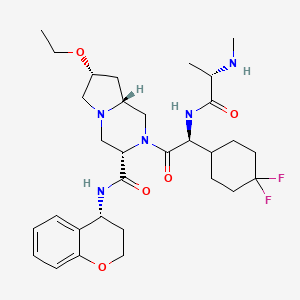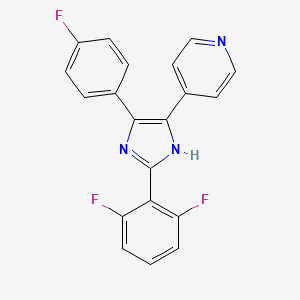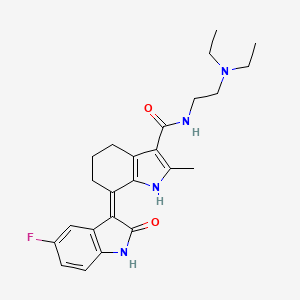
t-Boc-aminooxy-PEG1-Propargyl
概要
説明
t-Boc-aminooxy-PEG1-Propargyl is a compound used in click chemistry as a polyethylene glycol linker. It contains a t-Boc-aminooxy group and a propargyl group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage. The t-Boc-aminooxy group can be deprotected under mild acidic conditions and then react with an aldehyde or ketone group to form a stable oxime linkage .
準備方法
Synthetic Routes and Reaction Conditions
t-Boc-aminooxy-PEG1-Propargyl is synthesized through a series of chemical reactions. The synthesis typically involves the following steps:
Protection of the aminooxy group: The aminooxy group is protected with a t-Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Attachment of the PEG linker: The protected aminooxy group is then attached to a polyethylene glycol (PEG) linker.
Introduction of the propargyl group: The propargyl group is introduced to the PEG linker, completing the synthesis of this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection of the aminooxy group: Using large quantities of t-Boc protecting agents.
PEG linker attachment: Utilizing industrial-grade PEG linkers.
Propargyl group introduction: Employing efficient methods to introduce the propargyl group, ensuring high yield and purity
化学反応の分析
Types of Reactions
t-Boc-aminooxy-PEG1-Propargyl undergoes several types of chemical reactions:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne click chemistry to form stable triazole linkages.
Deprotection: The t-Boc-aminooxy group can be deprotected under mild acidic conditions.
Oxime Formation: The deprotected aminooxy group reacts with aldehyde or ketone groups to form stable oxime linkages
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Mild Acids: Employed for deprotecting the t-Boc-aminooxy group.
Aldehydes and Ketones: React with the deprotected aminooxy group to form oxime linkages
Major Products
Triazole Linkages: Formed from click chemistry reactions.
Oxime Linkages: Resulting from reactions with aldehydes or ketones
科学的研究の応用
t-Boc-aminooxy-PEG1-Propargyl has a wide range of applications in scientific research:
Chemistry: Used as a linker in click chemistry for synthesizing complex molecules.
Biology: Facilitates the conjugation of biomolecules, aiding in the study of biological processes.
Medicine: Employed in drug delivery systems to improve solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology
作用機序
The mechanism of action of t-Boc-aminooxy-PEG1-Propargyl involves:
Click Chemistry: The propargyl group reacts with azide-bearing compounds to form stable triazole linkages, facilitating the conjugation of various molecules.
Oxime Formation: The deprotected aminooxy group reacts with aldehyde or ketone groups to form stable oxime linkages, enabling the attachment of different functional groups
類似化合物との比較
t-Boc-aminooxy-PEG1-Propargyl is unique due to its combination of a t-Boc-aminooxy group and a propargyl group, which allows for versatile chemical reactions. Similar compounds include:
t-Boc-Aminooxy-PEG2-Alcohol: Contains an alcohol group instead of a propargyl group.
t-Boc-Aminooxy-PEG2-Amine: Features an amine group in place of the propargyl group.
t-Boc-Aminooxy-PEG2-Azide: Has an azide group instead of a propargyl group
These compounds share similar properties but differ in their functional groups, which influence their reactivity and applications.
特性
IUPAC Name |
tert-butyl N-(2-prop-2-ynoxyethoxy)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-6-13-7-8-14-11-9(12)15-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSAQUGQZCPQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B611105.png)
![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)





![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)

